molecular formula C15H15NO2 B14115677 3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide

3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14115677
M. Wt: 241.28 g/mol
InChI Key: KMJBRGGUUHYZRQ-UHFFFAOYSA-N
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Description

3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with a methoxy group at the 3’ position, a methyl group at the 5 position, and a carboxamide group at the 2 position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The methoxy and methyl groups are introduced through selective functionalization reactions, while the carboxamide group is formed via amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of 3’-hydroxy-5-methyl-[1,1’-biphenyl]-2-carboxamide.

    Reduction: Formation of 3’-methoxy-5-methyl-[1,1’-biphenyl]-2-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it versatile for various applications in research and industry.

Biological Activity

3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide is a compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes recent research findings related to the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound belongs to the class of biphenyl carboxamides and is characterized by the presence of a methoxy group at the 3' position and a methyl group at the 5 position on the biphenyl moiety. Its chemical formula is C15H15NO2C_{15}H_{15}NO_2 with a molecular weight of approximately 241.29 g/mol .

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus16
Escherichia coli32
Mycobacterium tuberculosis64

The MIC values indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic resistance .

Anticancer Activity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against human monocytic leukemia cells (THP-1). The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
THP-15.4
MCF-7 (Breast Cancer)12.0
PC-3 (Prostate Cancer)15.0

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Metabolism : The compound appears to interfere with metabolic pathways in bacteria and cancer cells, potentially by targeting specific enzymes involved in energy production .
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death .
  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models compared to controls.
  • In Vitro Cancer Cell Studies : Research involving multiple cancer cell lines indicated that this compound effectively reduced viability and induced apoptosis in a dose-dependent manner.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-6-7-13(15(16)17)14(8-10)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H2,16,17)

InChI Key

KMJBRGGUUHYZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C2=CC(=CC=C2)OC

Origin of Product

United States

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